Diethyl 2,2'-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate)
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Overview
Description
Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butane-1,4-diylbis(azanediyl) core, flanked by diethyl ester groups and pyrimidine rings. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) typically involves multi-step organic reactions. One common approach is the condensation of diethyl malonate with butane-1,4-diamine, followed by cyclization with urea or thiourea to form the pyrimidine rings. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(1,1’-biphenyl-4,4’-diylbis(azanediyl))diacetate: Similar structure but with a biphenyl core instead of butane.
Diethyl 3,3’-(butane-1,4-diylbis(azanediyl))bis(but-2-enoate): Similar core structure but different ester groups.
Uniqueness
Diethyl 2,2’-(butane-1,4-diylbis(azanediyl))bis(6-oxo-1,6-dihydropyrimidine-5-carboxylate) is unique due to its specific combination of functional groups and molecular architecture. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92736-10-2 |
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Molecular Formula |
C18H24N6O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)amino]butylamino]-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N6O6/c1-3-29-15(27)11-9-21-17(23-13(11)25)19-7-5-6-8-20-18-22-10-12(14(26)24-18)16(28)30-4-2/h9-10H,3-8H2,1-2H3,(H2,19,21,23,25)(H2,20,22,24,26) |
InChI Key |
PLTMQSHVTUMHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NCCCCNC2=NC=C(C(=O)N2)C(=O)OCC |
Origin of Product |
United States |
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